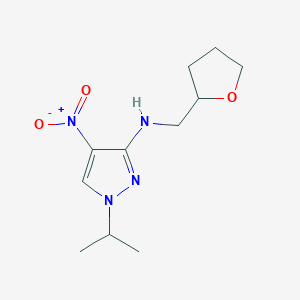![molecular formula C7H10ClNO2 B2408723 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride CAS No. 2416237-09-5](/img/structure/B2408723.png)
4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations:
- Shiotani et al. (1986) explored the dimerization of similar tetrahydrofuro[3,2-c]- and tetrahydrofuro[2,3-c]pyridine compounds via acidic hydrolysis, leading to novel dimerized compounds. Their research provides insight into the chemical behavior and potential transformations of related furo[3,4-c]pyridine compounds (Shiotani et al., 1986).
- Bencková and Krutošíková (1999) reported on the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium tosylates and substituted Furo[3,2-c]pyridine N-Oxides, highlighting synthetic pathways relevant to similar furo[3,4-c]pyridine derivatives (Bencková & Krutošíková, 1999).
Pharmacological Applications:
- Ohkubo et al. (1996) synthesized novel tetrahydrothieno[3,2-c]pyridines and related compounds, including a study of their anticonvulsant activities. This suggests potential pharmacological applications of structurally similar compounds like 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride (Ohkubo et al., 1996).
Chemical Synthesis and Structural Analysis:
- A study by Nechayev et al. (2013) on the efficient synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues provides insights into the methodologies for synthesizing and structurally analyzing similar compounds (Nechayev et al., 2013).
Corrosion Inhibition:
- Dandia et al. (2013) researched the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for mild steel, indicating the potential application of similar furo[3,4-c]pyridine compounds in material science and corrosion prevention (Dandia et al., 2013).
properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h8H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBJBWFZOOKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)OC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)


![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)
